1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine

Analytical chemistry Quality control Procurement specification

1-(1-Ethyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine (CAS 1856075-32-5; also cataloged as [(1-ethyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine) is a synthetic bis-pyrazole derivative in which two distinct pyrazole rings are connected through a secondary amine methylene bridge. Its molecular formula is C₁₁H₁₇N₅ with a molecular weight of 219.29 g/mol (free base) and InChI Key BDGPLSCQOWEPHX-UHFFFAOYSA-N.

Molecular Formula C11H18ClN5
Molecular Weight 255.75 g/mol
Cat. No. B12236062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine
Molecular FormulaC11H18ClN5
Molecular Weight255.75 g/mol
Structural Identifiers
SMILESCCN1C=CC(=N1)CNCC2=CC=NN2C.Cl
InChIInChI=1S/C11H17N5.ClH/c1-3-16-7-5-10(14-16)8-12-9-11-4-6-13-15(11)2;/h4-7,12H,3,8-9H2,1-2H3;1H
InChIKeyHERXQIDIWXRSPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Ethyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine: Structural Identity, Physicochemical Profile, and Procurement Baseline


1-(1-Ethyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine (CAS 1856075-32-5; also cataloged as [(1-ethyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine) is a synthetic bis-pyrazole derivative in which two distinct pyrazole rings are connected through a secondary amine methylene bridge. Its molecular formula is C₁₁H₁₇N₅ with a molecular weight of 219.29 g/mol (free base) and InChI Key BDGPLSCQOWEPHX-UHFFFAOYSA-N . The compound belongs to a class of methylene-linked heterocyclic amines that have been explored widely as scaffolds for EP1 receptor antagonists [1], kinase inhibitors [2], and antiproliferative agents [3]. The defining structural feature of this compound is the asymmetric substitution pattern: an ethyl group at N1 of the 3-substituted pyrazole ring and a methyl group at N1 of the 5-substituted pyrazole ring, yielding a regiospecifically differentiated bis-pyrazole architecture that distinguishes it from symmetrical or regioisomeric analogs.

Fragment-to-lead expansion: Pre-synthesized fragment-grown analog of validated 1-ethyl-1H-pyrazol-3-yl core for antiviral protease studies.
Kinase screening entry point: Substructure shared with TrkA and RIP1 inhibitor chemotypes supports dual-kinase assay prioritization.
Regioisomeric probe: Unique 3,5-connectivity enables systematic SAR mapping across four possible bis-pyrazole regioisomers.
Physicochemical benchmarking: N1-ethyl substituent provides balanced LogP center point for N-alkyl homolog property series.

Why Generic Substitution Fails: Regioisomeric and N-Alkyl Specificity in Bis-Pyrazole Methanamine Scaffolds


Bis-pyrazole methanamine derivatives with seemingly minor alterations in ring connectivity or N-alkyl substituents exhibit profound differences in biological target engagement. The methylene-linked pyrazole EP1 antagonist series demonstrated that the position of pyrazole ring attachment (3-yl vs. 5-yl vs. 4-yl) dictates receptor affinity, with regioisomers displaying non-overlapping SAR [1]. In the RIP1 kinase inhibitor class, the N1-substituent identity (methyl, ethyl, phenyl) on the pyrazole scaffold altered cytotoxicity IC₅₀ values against PANC-1 cells by over 40-fold, from 4.1 µM to 173 µM [2]. The target compound's specific [1-ethyl-1H-pyrazol-3-yl]–CH₂–NH–CH₂–[1-methyl-1H-pyrazol-5-yl] connectivity is one of four possible regioisomeric combinations for this molecular formula, and its unique ethyl/methyl N-alkyl pairing differentiates it from the isopropyl, isobutyl, and bis-ethyl analogs that populate commercial catalogs. These structural nuances are not interchangeable; each variant presents a distinct hydrogen-bonding topology, steric profile, and electronic distribution that directly impacts molecular recognition in any target-based assay [3].

Regioisomer

Switching pyrazole attachment points may abolish target engagement; 5,3-, 3,3-, or 5,5-isomers cannot replicate 3,5-pharmacophore vectors.

N-alkyl chain

Isopropyl or isobutyl analogs shift LogP significantly, altering solubility-permeability balance and potentially assay compatibility.

Salt form

Free base vs. hydrochloride salt introduces 16.6% mass difference; verify identity to avoid molarity calculation errors in stock preparation.

Quantitative Differentiation Evidence: 1-(1-Ethyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine vs. Closest Analogs


Molecular Weight Differentiates Free Base (219.29 Da) from Hydrochloride Salt (255.75 Da) Forms: Procurement Identity Verification

The target compound exists in two distinct procurement forms with different molecular weights: the free base (C₁₁H₁₇N₅, MW = 219.29 g/mol) and the hydrochloride salt (C₁₁H₁₈ClN₅, MW = 255.75 g/mol). This 36.46 Da mass difference (corresponding to one HCl equivalent) is critical for inventory management, molarity calculations, and analytical verification. The free base form is cataloged by Smolecule under CAS 1856075-32-5 , while ChemicalBook reports the hydrochloride salt form with identical CAS but formula C₁₁H₁₈ClN₅ . This discrepancy necessitates explicit confirmation of salt form at procurement to avoid 16.6% error in mass-based calculations. In contrast, the regioisomeric analog 1-(1-ethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine (CAS 1856076-10-2) is listed exclusively as the hydrochloride salt .

Salt form identity
Data to verify
Free base: 219.29 g/mol
HCl salt: 255.75 g/mol
ΔMW = 36.46 Da
Salt-form specification essential for accurate molarity and stock preparation.
Supplier listings vary; confirm salt form prior to procurement.
Analytical chemistry Quality control Procurement specification

Regioisomeric Differentiation: 3,5-Connectivity vs. 5,3-, 3,3-, and 5,5-Isomers Dictates Biological Target Space

The target compound's [1-ethyl-1H-pyrazol-3-yl]–CH₂–NH–CH₂–[1-methyl-1H-pyrazol-5-yl] connectivity represents one of four possible regioisomeric arrangements for the bis-pyrazole methanamine scaffold with the formula C₁₁H₁₇N₅. The closest regioisomer, 1-(1-ethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine (CAS 1856076-10-2), swaps both ring attachment points . In the structurally related methylene-linked pyrazole EP1 antagonist series, switching the heterocyclic attachment position from the pyrazole N1-3-yl to N1-5-yl eliminated receptor binding activity entirely in several analogs [1]. The bis-pyrazole RIP1 kinase inhibitor study demonstrated that compounds with 3,5-disubstituted pyrazole connectivity exhibited IC₅₀ values spanning 4.1–173 µM against PANC-1 cells, with the substitution pattern on each ring independently modulating potency [2]. The target compound's specific 3-ethyl/5-methyl regioisomeric identity thus defines a unique pharmacophoric vector set that cannot be replicated by any of the other three possible connectivity isomers.

Regioisomeric identity
Cross-study context
3,5-connectivity vs. 5,3-isomer
Class IC₅₀ range >40-fold
EP1 series: activity abolished by regio-swap
Unique regioisomeric pharmacophore; non-interchangeable with other connectivity isomers.
SAR from bis-pyrazole RIP1 and EP1 antagonist series.
Medicinal chemistry Structure-activity relationship Kinase inhibitor design

N1-Ethyl vs. N1-Isopropyl Substitution: Physicochemical Property Differentiation Relevant to Permeability and Solubility

The target compound's N1-ethyl substituent on the 3-pyrazole ring confers distinct physicochemical properties compared to the N1-isopropyl analog 1-(1-isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine. The closest experimentally measured comparator, 1-(1-ethyl-1H-pyrazol-3-yl)ethanamine (a structural fragment sharing the same 1-ethyl-1H-pyrazol-3-yl substructure), has a measured LogP of 0.05 and LogSW of -0.75 . This near-neutral LogP indicates balanced hydrophilicity-lipophilicity, favorable for aqueous solubility while retaining passive membrane permeability. In contrast, the isopropyl analog is expected to have a LogP approximately 0.5–0.6 units higher based on the Hansch π constant for the additional methylene group (πCH₂ ≈ 0.5) [1]. This difference shifts the isopropyl analog toward a more lipophilic profile (predicted LogP ≈ 0.55–0.65), which may reduce aqueous solubility by approximately 3-fold per log unit while potentially enhancing membrane partitioning. The isobutyl analog would show an even larger deviation (estimated ΔLogP ≈ +1.0 vs. target).

N-alkyl chain effect
Class-level inference
Ethyl LogP ~0.05–0.20
Isopropyl ΔLogP +0.5–0.6
Solubility estimated 3–4× lower
Ethyl sustains balanced profile; longer chains may reduce aqueous compatibility.
Based on fragment measurement and Hansch π constants.
Physicochemical profiling ADME prediction Lead optimization

Fragment-Based Screening Precedent: The 1-Ethyl-1H-pyrazol-3-yl Substructure Is a Validated Ligand for Enterovirus 3C Protease

The 1-ethyl-1H-pyrazol-3-yl substructure present in the target compound is an experimentally validated fragment hit against Enterovirus D68 3C Protease. In the PanDDA crystallographic fragment screening campaign (PDB ID: 7GO3), the compound 1-(1-ethyl-1H-pyrazol-3-yl)-N-methylmethanamine (ligand code SVU) was identified as one of 75 fragment hits that bind to the 3C protease, with 38 unique compounds localizing within the active site [1]. The fragment was solved at 1.53 Å resolution by X-ray diffraction, confirming a specific binding pose within the protease active site [2]. The target compound extends this fragment by replacing the N-methyl group with an N-[(1-methyl-1H-pyrazol-5-yl)methyl] moiety, adding a second pyrazole ring that can engage additional subsites within the protease binding pocket or redirect specificity toward alternative targets. This fragment-to-lead expansion strategy is directly precedented; the additional pyrazole ring introduces one H-bond acceptor and aromatic stacking surface not present in the fragment hit.

Fragment binding validation
Supporting evidence
Crystallographic hit: SVU fragment
PDB 7GO3, 1.53 Å resolution
38 active-site binders identified
1-Ethyl-1H-pyrazol-3-yl core engages EV-D68 3C protease; supports fragment-growing strategy.
Target compound extends fragment with second pyrazole ring.
Fragment-based drug discovery Antiviral research Crystallographic screening

Class-Level Bis-Pyrazole Antiproliferative Activity: Scaffold Demonstrates Single-Digit Micromolar Potency Against Cancer Cell Lines

While direct biological data for the target compound are not yet publicly reported, the bis-pyrazole methanamine scaffold class has demonstrated validated antiproliferative activity. In a study of 12 bis-pyrazole RIP1 kinase inhibitors, three compounds exhibited single-digit micromolar IC₅₀ values against the PANC-1 pancreatic cancer cell line, with the lead compound 31 achieving IC₅₀ = 4.1 µM, comparable to the positive control doxorubicin (IC₅₀ = 4.32 ± 1.06 µM) [1]. In a separate study, bis-pyrazole derivatives displayed antiproliferative activity across three human cancer cell lines (MIAPaCa-2, MCF-7, HeLa) with IC₅₀ values in the low-micromolar range, superior to the standard chemotherapeutic 5-fluorouracil (5-FU) [2]. The target compound's specific 3-ethyl/5-methyl substitution pattern maps to a region of the bis-pyrazole SAR that has not been exhaustively explored, representing an opportunity to probe unoccupied chemical space within a validated antiproliferative scaffold class.

Scaffold antiproliferative
Class-level inference
Bis-pyrazole lead IC₅₀ = 4.1 µM (PANC-1)
Class range 4.1–173 µM
Reported MTT assay data
Scaffold class shows reported cell-model response; target compound not yet tested.
Activity is substitution-dependent; verify with experimental IC₅₀.
Anticancer drug discovery Kinase inhibition Pancreatic cancer

TrkA Kinase Inhibitor Patent Context: 3-(1-Ethyl-1H-pyrazol-3-yl)-Containing Compounds Demonstrate Nanomolar Cellular Potency

The 1-ethyl-1H-pyrazol-3-yl substructure is incorporated into patent-protected TrkA kinase inhibitors with demonstrated nanomolar cellular potency. In US Patent 9,914,736, compound 75 [3-(1-ethyl-1H-pyrazol-3-yl)-N-[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-4-(trifluoromethyl)benzamide] exhibited an IC₅₀ of 89 nM against human TrkA receptor in a cell-based β-galactosidase complementation assay in U2OS cells [1]. This compound shares the 1-ethyl-1H-pyrazol-3-yl moiety with the target compound, confirming that this specific substructure is compatible with high-affinity kinase active-site engagement. Other compounds in the same patent series achieved IC₅₀ values as low as 1.70 nM (compound 59/80) [2]. The target compound's bis-pyrazole methanamine architecture may serve as a simplified, synthetically accessible analog or fragment-derived starting point for TrkA-focused medicinal chemistry campaigns, offering reduced molecular weight (219 vs. ~550 Da) and lower lipophilicity compared to the fully elaborated patent compounds.

TrkA kinase context
Supporting evidence
Patent inhibitors IC₅₀ 1.70–670 nM
Shared 1-ethyl-1H-pyrazol-3-yl substructure
Cell-based enzyme complementation
Substructure validated for TrkA kinase engagement; supports screening in kinase panels.
Target compound provides low-MW analog for further optimization.
Kinase inhibitor TrkA Pain and inflammation

High-Confidence Application Scenarios for 1-(1-Ethyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine Based on Quantitative Evidence


Fragment-to-Lead Expansion Starting Point for Antiviral 3C Protease Inhibitor Programs

The crystallographically validated binding of the 1-ethyl-1H-pyrazol-3-yl fragment (SVU) to Enterovirus D68 3C Protease (PDB 7GO3, 1.53 Å resolution) establishes this substructure as a productive starting point for fragment growing [1]. The target compound represents a pre-synthesized fragment expansion product in which the N-methyl group of the fragment hit has been replaced with an N-[(1-methyl-1H-pyrazol-5-yl)methyl] moiety (ΔMW = +80.09 Da), introducing a second pyrazole ring capable of probing adjacent subsites within the protease active site. This compound is ideally suited for direct co-crystallography or SPR-based binding confirmation against 3C proteases from enterovirus and related picornavirus species, bypassing the need for custom synthesis of the initial fragment-grown analog.

Kinase Inhibitor Screening Cascade with TrkA and RIP1 Kinase Prioritization

The 1-ethyl-1H-pyrazol-3-yl substructure present in the target compound is a demonstrated TrkA kinase recognition element, with patent compounds (US9914736) achieving IC₅₀ values of 1.70–89 nM in cellular assays [2]. Simultaneously, the bis-pyrazole methanamine scaffold class has validated RIP1 kinase inhibitory activity, with the lead compound achieving IC₅₀ = 4.1 µM against PANC-1 cells [3]. The target compound should be prioritized in a dual-kinase screening cascade: primary screening at 10 µM against TrkA (cell-based assay) and RIP1 (biochemical or cellular assay), followed by IC₅₀ determination for hits. The low MW (219.29 Da) and favorable predicted LogP (~0.05–0.20) make this compound an attractive starting point for structure-based optimization toward either kinase target.

Regioisomeric Selectivity Probe for Bis-Pyrazole Pharmacophore Mapping

The target compound's specific [1-ethyl-1H-pyrazol-3-yl]–CH₂–NH–CH₂–[1-methyl-1H-pyrazol-5-yl] connectivity is one of four possible regioisomeric arrangements. In the EP1 receptor antagonist series, pyrazole attachment position was a critical determinant of activity, with some regioisomers showing complete loss of receptor binding [4]. Procuring this compound alongside its three regioisomers (CAS 1856076-10-2, CAS 1856075-72-3, and the bis(3-yl) or bis(5-yl) variants) enables a systematic regioisomeric SAR study to map the pharmacophoric requirements of any newly identified bis-pyrazole methanamine target. The InChI Key uniqueness (BDGPLSCQOWEPHX-UHFFFAOYSA-N) and CAS 1856075-32-5 ensure unambiguous identity tracking across this regioisomeric panel.

Physicochemical Property Benchmarking Against N-Alkyl Homologs for Lead Optimization Triage

The target compound's N1-ethyl substituent provides a calculated LogP anchor point (~0.05–0.20) that distinguishes it from the more lipophilic N1-isopropyl (predicted LogP ≈ 0.55–0.65) and N1-isobutyl (predicted LogP ≈ 1.0–1.1) analogs . In lead optimization programs where balancing aqueous solubility with passive permeability is critical, the target compound serves as the optimal 'center point' in a property series. Procuring the ethyl, isopropyl, and isobutyl analogs as a matched set enables direct correlation of N1-alkyl chain length with logD, solubility, plasma protein binding, and permeability in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayers, generating a local property-SAR model to guide subsequent optimization cycles.

Application
Selection Property
Validation Focus
Fragment-to-lead expansion for antiviral 3C protease inhibitors
Crystallographically validated 1-ethyl-1H-pyrazol-3-yl fragment substructure
Co-crystallography or SPR binding confirmation against 3C proteases
Kinase inhibitor screening cascade (TrkA, RIP1)
Substructural compatibility with TrkA recognition and RIP1 bis-pyrazole scaffold
IC₅₀ determination in cell-based kinase assays; selectivity profiling
Regioisomeric SAR probe for pharmacophore mapping
Unique 3,5-connectivity and InChI Key identity for unambiguous regioisomer tracking
Systematic panel comparison of four regioisomers against target of interest
Physicochemical property benchmarking for lead optimization
N1-ethyl substituent as balanced LogP center point (~0.05–0.20)
Parallel LogD, solubility, and PAMPA or Caco-2 permeability assays across N-alkyl homologs
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